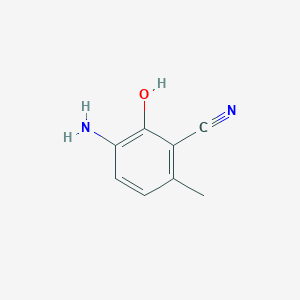

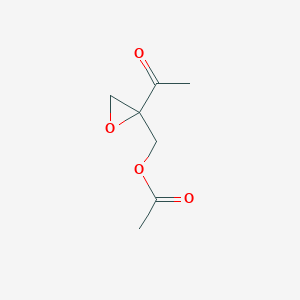

![molecular formula C7H5NO2 B065095 Benzo[d]oxazol-5-ol CAS No. 180716-28-3](/img/structure/B65095.png)

Benzo[d]oxazol-5-ol

Übersicht

Beschreibung

Benzo[d]oxazol-5-ol is a chemical compound belonging to the class of organic compounds known as benzoxazoles. It is used in various chemical syntheses and has been studied for its potential applications in materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of this compound derivatives involves several chemical reactions. Marjani et al. (2013) synthesized ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, confirming its structure through IR, NMR spectroscopy, and X-ray diffraction. The crystal structure indicated intramolecular hydrogen bonding and weak interactions between oxygen atoms, contributing to the compound's stability (Marjani, 2013).

Tangellamudi et al. (2018) reported a one-pot synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles, which avoided the need for ortho-disubstituted precursors and proceeded via CN formation followed by CO cyclization. These compounds were evaluated for their anti-proliferative properties, indicating their potential in cancer research (Tangellamudi et al., 2018).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been analyzed using techniques such as X-ray diffraction. Marjani et al. (2013) provided detailed measurements of crystal parameters, revealing the spatial arrangement of atoms within the compound and highlighting the presence of intramolecular hydrogen bonds that influence the compound's chemical behavior (Marjani, 2013).

Chemical Reactions and Properties

The chemical reactions involving this compound derivatives are diverse. Esmaili and Nematollahi (2013) explored the electrochemical synthesis of disulfides from benzo[d]oxazol derivatives, demonstrating the compound's versatility in organic synthesis. This method utilized electrooxidation in the presence of various substrates, showcasing the reactivity and functionalization potential of this compound derivatives (Esmaili & Nematollahi, 2013).

Physical Properties Analysis

This compound and its derivatives exhibit specific physical properties determined by their molecular structure. The crystallographic analysis by Marjani et al. (2013) provides insights into the physical dimensions, symmetry, and molecular packing of these compounds, which can influence their melting points, solubility, and stability (Marjani, 2013).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity, stability, and interaction with other compounds, are closely tied to their molecular structure and synthesis methods. The studies by Esmaili and Nematollahi (2013) and Tangellamudi et al. (2018) highlight the compound's functionality and potential in various chemical reactions, including electrochemical synthesis and anticancer activity (Esmaili & Nematollahi, 2013); (Tangellamudi et al., 2018).

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Benzoxazolderivate, darunter Benzo[d]oxazol-5-ol, wurden synthetisiert und auf ihre in-vitro-antibakterielle Aktivität gegen verschiedene Bakterien getestet. Dazu gehören das grampositive Bakterium Bacillus subtilis und vier gramnegative Bakterien: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi .

Antifungal Aktivität

Benzoxazolverbindungen haben auch vielversprechende antifungale Aktivität gezeigt. Beispielsweise wurde festgestellt, dass Verbindung 19 (ein Benzoxazolderivat) potent gegen Aspergillus niger wirkt, und Verbindung 1 war wirksam gegen Candida albicans .

Antikrebsaktivität

Benzoxazolderivate wurden auf ihre in-vitro-Antikrebsaktivität untersucht. Die menschliche kolorektale Karzinomzellinie (HCT116) wurde zur Bestimmung der in-vitro-Antikrebsaktivität (IC50-Wert) durch Sulforhodamine-B-Assay verwendet . Verbindungen 4, 6, 25 und 26 zeigten die beste Antikrebsaktivität im Vergleich zu 5-Fluorouracil .

Entzündungshemmende Aktivität

Benzoxazole wurden für ihre entzündungshemmenden Eigenschaften erkannt . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente.

Antimykobakterielle Aktivität

Benzoxazole haben antimykobakterielle Aktivitäten gezeigt , was bei der Behandlung von durch Mykobakterien verursachten Krankheiten wie Tuberkulose von Vorteil sein könnte.

Antiparkinson-Aktivität

Benzoxazole wurden auch mit Antiparkinson-Effekten in Verbindung gebracht , was auf potenzielle Anwendungen bei der Behandlung der Parkinson-Krankheit hindeutet.

Hemmung des Hepatitis-C-Virus

Benzoxazole haben die Fähigkeit gezeigt, das Hepatitis-C-Virus zu hemmen , was zu Fortschritten bei der Behandlung von Hepatitis C führen könnte.

Hemmung der Amyloidogenese

Es wurde festgestellt, dass Benzoxazole die Amyloidogenese hemmen , der Prozess der Fibrillenbildung, der an verschiedenen Krankheiten beteiligt ist, darunter die Alzheimer-Krankheit.

Wirkmechanismus

Target of Action

Benzo[d]oxazol-5-ol, like other benzoxazole derivatives, has been found to exhibit a wide spectrum of pharmacological activities . The primary targets of this compound are various enzymes and receptors in biological systems . These targets are involved in numerous biological processes, including antimicrobial, anticancer, anti-inflammatory, and antiparkinson activities .

Mode of Action

The interaction of this compound with its targets results in changes that lead to its pharmacological effects. For instance, in the case of its antimicrobial activity, it has been suggested that the compound interacts with bacterial and fungal cells, leading to their inhibition . .

Biochemical Pathways

This compound affects various biochemical pathways due to its interaction with different targets. For example, it has been found to inhibit the growth of certain bacteria and fungi, suggesting that it interferes with the biochemical pathways essential for their survival . In terms of its anticancer activity, it is believed to interact with pathways involved in cell proliferation and survival .

Result of Action

The result of this compound’s action is the inhibition of the growth of certain bacteria, fungi, and cancer cells . This is evidenced by its antimicrobial and anticancer activities. The compound’s interaction with its targets leads to changes at the molecular and cellular levels that result in these effects.

Safety and Hazards

Zukünftige Richtungen

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They have shown a wide spectrum of pharmacological activities, which drew the attention of researchers around the globe to synthesize various benzoxazole derivatives and screen them for their various biological activities .

Biochemische Analyse

Biochemical Properties

Benzo[d]oxazol-5-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the substitution pattern in the oxazole derivatives . For instance, 2-methoxy-5-chlorobenzo[d]oxazole and 2-ethoxybenzo[d]oxazole have shown excellent antibacterial activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some benzoxazole derivatives have shown anticancer activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is dependent on the specific derivative and its interactions with cellular components .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The specific pathways and interactions are dependent on the specific derivative and the biological system in which it is studied .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters or binding proteins. The effects on its localization or accumulation are dependent on the specific derivative and the biological system in which it is studied .

Eigenschaften

IUPAC Name |

1,3-benzoxazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-5-1-2-7-6(3-5)8-4-10-7/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPYOQWUJKAFSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)N=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597446 | |

| Record name | 1,3-Benzoxazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

180716-28-3 | |

| Record name | 1,3-Benzoxazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzoxazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the biological activity of 2-(phenylamino)benzo[d]oxazol-5-ol derivatives?

A: While the provided abstract [] does not delve into specific mechanisms or targets, it highlights that 2-(phenylamino)this compound derivatives are proposed as active ingredients in pharmaceutical compositions. These compositions are intended for preventing or treating inflammatory diseases. This suggests that these compounds likely interact with biological pathways involved in inflammation, though further research is needed to elucidate the precise mechanisms of action.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

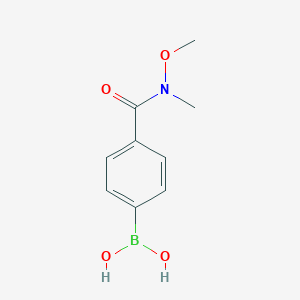

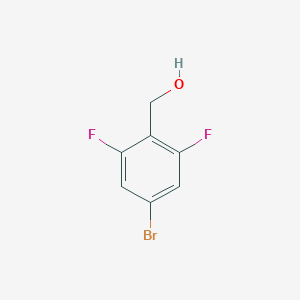

![2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B65013.png)

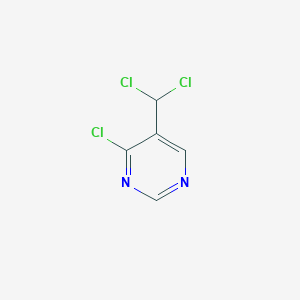

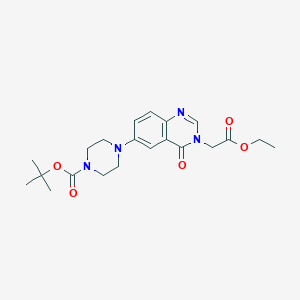

![trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+)](/img/structure/B65020.png)

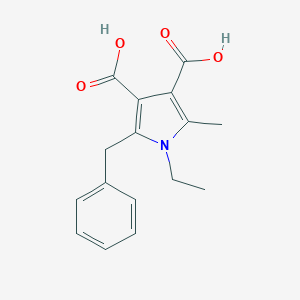

![Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B65038.png)

![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)

![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)

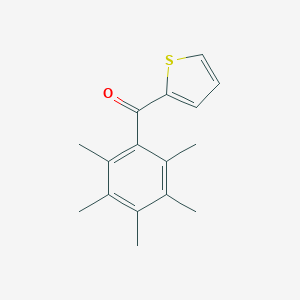

![5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B65047.png)